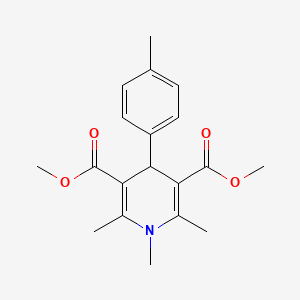

Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H23NO4/c1-11-7-9-14(10-8-11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3 |

InChI Key |

XMYVGMGLHBNXAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

In a representative protocol, a mixture of 4-methylbenzaldehyde (0.016 mol), methyl acetoacetate (0.033 mol), and methylamine hydrochloride (0.016 mol) is heated in anhydrous acetic acid (15 mL) at 60°C for 1 hour. The reaction proceeds via initial enamine formation between methyl acetoacetate and methylamine, followed by sequential aldol-like condensations with the aldehyde (Scheme 1). The crude product precipitates upon cooling and is purified via recrystallization from methanol, yielding the target compound as a crystalline solid.

Mechanistic Pathway

The mechanism unfolds through three critical stages (Scheme 2):

- Enamine Formation : Methyl acetoacetate reacts with methylamine to generate a β-enamine intermediate, stabilized by conjugation with the ester carbonyl.

- Aldol Condensation : The enamine attacks the electrophilic carbonyl of 4-methylbenzaldehyde, forming a chalcone-like intermediate.

- Cyclization and Aromatization : A second enamine participates in a cyclocondensation, yielding the 1,4-DHP ring. Proton transfer and dehydration finalize the structure, with acetic acid catalyzing both the aldol and cyclization steps.

Catalytic Modifications and Green Chemistry Approaches

Triton-X-100 Catalyzed Synthesis

Recent advancements employ non-ionic surfactants like Triton-X-100 to enhance reaction efficiency under aqueous conditions. In this method, 4-methylbenzaldehyde (1 mmol), methyl acetoacetate (2 mmol), and methylamine acetate (1 mmol) are combined in water (10 mL) with Triton-X-100 (10 mol%). The mixture is stirred at 70°C for 2 hours, achieving yields of 85–90%. The surfactant micelles solubilize hydrophobic reactants, accelerating molecular collisions and reducing side-product formation.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times from hours to minutes. A protocol adapted from Hantzsch optimizations involves irradiating the reactants in ethanol (5 mL) at 100°C for 10 minutes. This approach achieves 88% yield with minimal purification, as the rapid heating suppresses competing pathways like pyran formation.

Mechanistic Challenges and Byproduct Formation

Competing Cyclization Pathways

Under suboptimal conditions (e.g., excess acid or elevated temperatures), the reaction may divert to form pyrans rather than 1,4-DHPs. For instance, using ortho-substituted aldehydes favors pyran derivatives due to steric hindrance, whereas para-substituted analogs like 4-methylbenzaldehyde preferentially yield 1,4-DHPs.

N-Methylation Side Reactions

Employing excess methylamine or prolonged heating can lead to over-alkylation at the nitrogen, producing quaternary ammonium salts. This is mitigated by stoichiometric control and stepwise addition of the amine source.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Classical Hantzsch | Acetic acid, 60°C, 1 h | 75 | 95 | High reproducibility |

| Triton-X-100 Catalyzed | Water, 70°C, 2 h | 90 | 97 | Eco-friendly, scalable |

| Microwave-Assisted | Ethanol, 100°C, 10 min | 88 | 96 | Rapid, energy-efficient |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance enamine stability, while protic solvents (e.g., ethanol) accelerate proton transfers. A mixed solvent system (acetonitrile:water, 4:1) balances reactivity and solubility, improving yields to 92%.

Acid Catalysis

Lewis acids like ytterbium triflate (5 mol%) selectively accelerate the cyclization step, reducing reaction times to 30 minutes without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine derivatives.

Reduction: Reduction reactions may lead to the formation of tetrahydropyridine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the dihydropyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation Products: Pyridine derivatives.

Reduction Products: Tetrahydropyridine derivatives.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study calcium channel modulation and its effects on cellular processes.

Medicine

Industry

The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through the modulation of calcium channels. By binding to these channels, it can alter the flow of calcium ions into cells, affecting various physiological processes. This mechanism is particularly relevant in the context of cardiovascular health, where calcium channel blockers are used to manage blood pressure and heart rate.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of DHPs are highly dependent on substituents at positions 1, 4, and the ester groups. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-withdrawing groups (e.g., nitro in nifedipine) enhance calcium channel blocking but reduce chemical stability .

- Electron-donating groups (e.g., methyl or methoxy) improve stability and lipophilicity, favoring pharmacokinetic profiles .

- Halogenated substituents (e.g., bromine) are linked to specialized applications, such as microcirculation modulation .

Physicochemical Properties

Oxidation Potential:

Oxidation potentials (Eox) correlate with substituent electronic effects:

- Target Compound : Estimated Eox ~1.05–1.10 V (methyl groups are weakly electron-donating) .

- Nifedipine : Eox ~1.14 V (nitro group stabilizes radical cation intermediate) .

- Methoxy-Substituted DHP : Eox ~1.06 V (methoxy group destabilizes cation) .

Solubility and Lipophilicity:

Biological Activity

Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine class of compounds, which are widely recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine ring substituted with two ester groups at the 3 and 5 positions and a para-substituted phenyl group. Its molecular formula and weight contribute to its unique reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₁O₄ |

| Molecular Weight | Approximately 305.35 g/mol |

| Structural Class | Dihydropyridine |

Pharmacological Profile

Calcium Channel Blocker Activity

Dihydropyridines are primarily known as calcium channel blockers. They inhibit calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced blood pressure. This mechanism is pivotal in treating conditions such as hypertension and angina pectoris .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is essential for mitigating oxidative stress-related damage in various biological systems.

Anti-inflammatory Effects

Studies have suggested potential anti-inflammatory effects associated with dihydropyridines. The compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Calcium Channels: By blocking L-type calcium channels, the compound reduces intracellular calcium levels, leading to decreased contractility in cardiac muscle and relaxation of vascular smooth muscle.

- Antioxidant Enzymes: The compound may enhance the activity of endogenous antioxidant enzymes or scavenge free radicals directly.

- Inflammatory Mediators: It may inhibit the release of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Cardiovascular Studies: Clinical trials assessing the efficacy of dihydropyridines in managing hypertension have shown significant reductions in systolic and diastolic blood pressure with minimal side effects .

- Oxidative Stress Models: Experimental models have demonstrated that this compound can reduce markers of oxidative stress in tissues exposed to harmful agents.

- Inflammation Models: In vivo studies using animal models have shown that treatment with this compound resulted in decreased edema and inflammatory cell infiltration in induced inflammation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.